molecular formula C20H20N4O4S B2999869 2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine CAS No. 855714-68-0

2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine

Cat. No.: B2999869
CAS No.: 855714-68-0
M. Wt: 412.46
InChI Key: BNZKMOPDSNVNSD-UHFFFAOYSA-N
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Description

The compound 2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine features a 1,3-oxazole core substituted with:

  • A 4-methylbenzenesulfonyl (tosyl) group at position 2.
  • A furan-2-yl group at position 2.
  • An N-[3-(1H-imidazol-1-yl)propyl] side chain at position 3.

The tosyl group enhances electron-withdrawing effects, while the imidazole-propyl chain may improve solubility and binding interactions in biological systems.

Properties

IUPAC Name

2-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-15-5-7-16(8-6-15)29(25,26)20-19(22-9-3-11-24-12-10-21-14-24)28-18(23-20)17-4-2-13-27-17/h2,4-8,10,12-14,22H,3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZKMOPDSNVNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine , also known by its CAS number 855714-68-0, is a synthetic organic molecule with potential therapeutic applications. Its structure combines elements from furan and imidazole, which are known for their biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The molecular formula of the compound is C20H20N4O4SC_{20}H_{20}N_{4}O_{4}S with a molecular weight of approximately 412.46 g/mol. The compound features an oxazole ring, which is often associated with various biological activities.

The biological activity of this compound can be attributed to its structural components:

  • Imidazole Ring : Imidazole derivatives are well-documented for their antibacterial and antifungal properties. They often function by disrupting nucleic acid synthesis or inhibiting essential enzymes in pathogenic organisms .
  • Oxazole Moiety : Compounds containing oxazole rings have shown diverse biological activities, including anti-inflammatory and anticancer effects. They can interact with various biological targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of imidazole have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The specific compound may also share these properties due to its structural similarity.

Anticancer Potential

Studies have highlighted the anticancer potential of related compounds. For example, certain imidazole derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and cervical cancer cells . The incorporation of the oxazole moiety may enhance these effects by targeting specific cellular pathways involved in tumor progression.

Case Studies

Several studies have reported on the synthesis and evaluation of similar compounds:

  • Antibacterial Evaluation : A study tested various imidazole derivatives against S. aureus and found that compounds with similar structures displayed notable antibacterial activity, suggesting that the compound may also possess these properties .
  • Anticancer Studies : In vitro studies on imidazole-containing compounds revealed IC50 values indicating potent activity against cancer cell lines such as HeLa (cervical carcinoma) and U2OS (osteosarcoma), reinforcing the potential of this class of compounds for cancer therapy .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundObserved EffectReference
AntibacterialImidazole DerivativeInhibition of S. aureus growth
AnticancerOxazole DerivativeInduction of apoptosis in HeLa cells
Anti-inflammatoryFuran-based CompoundReduction in inflammatory markers

Comparison with Similar Compounds

Structural Analogues with Oxazole/Thiazole Cores

Table 1: Key Structural Features and Differences
Compound Name Core Structure Position 2 Substituent Position 4 Substituent Position 5 Substituent Biological Activity (If Reported)
Target Compound 1,3-Oxazole Furan-2-yl 4-Methylbenzenesulfonyl N-[3-(1H-Imidazol-1-yl)propyl] Not explicitly reported
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-morpholin-4-ylpropyl]-1,3-oxazol-5-amine 1,3-Oxazole 2-Chlorophenyl Benzenesulfonyl N-[3-Morpholin-4-ylpropyl] No data
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine 1,3-Thiazole 4-Chlorophenylsulfonyl 4-Methylbenzenesulfonyl N-(3-Methoxypropyl) No data
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine 1,3-Oxazole 2-Chlorophenyl 4-Methylbenzenesulfonyl N-(Furan-2-ylmethyl) No data

Key Observations :

  • Core Heterocycle : The 1,3-oxazole core in the target compound is substituted with a furan group, distinguishing it from thiazole-based analogues (e.g., ). Thiazoles often exhibit enhanced metabolic stability compared to oxazoles .
  • Sulfonyl Groups : The 4-methylbenzenesulfonyl group is conserved in and , suggesting its role in modulating electronic properties and binding affinity.
  • Side Chains : The imidazole-propyl chain in the target compound may offer stronger hydrogen-bonding interactions than morpholine () or methoxypropyl () substituents.

Analogues with Imidazole-Containing Side Chains

Table 2: Imidazole Derivatives with Varied Cores
Compound Name Core Structure Imidazole Substituent Additional Features Reported Activity
Target Compound 1,3-Oxazole N-[3-(1H-Imidazol-1-yl)propyl] Furan-2-yl, Tosyl Potential antitumor/antimicrobial
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine Quinazoline N-[3-(1H-Imidazol-1-yl)propyl] Bromophenyl Antibacterial, antitumor
{1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzoimidazole 5-Trifluoromethyl-1H-imidazol-2-yl Pyridinyloxy, Trifluoromethyl Kinase inhibition (hypothetical)

Key Observations :

  • The imidazole-propyl chain is conserved in and the target compound, suggesting a shared mechanism for targeting imidazole-binding enzymes or receptors.
  • Quinazoline-based analogues () show confirmed antibacterial activity, implying that the oxazole core in the target compound may need functional testing for similar effects.

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound likely involves multi-step reactions, including cyclization and sulfonylation. Key steps may include:

  • Core oxazole formation : Condensation of furan-2-carbaldehyde derivatives with nitriles or amides under acidic conditions (e.g., POCl₃ as a cyclizing agent, reflux at 90–120°C for 3–6 hours) .
  • Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group using tosyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl .
  • Imidazole-propylamine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the imidazole-propylamine sidechain .

Q. Critical Parameters :

  • Temperature control during cyclization to avoid side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the furan proton signals typically appear at δ 6.3–7.4 ppm, while imidazole protons resonate at δ 7.5–8.1 ppm .
  • X-ray Crystallography : To resolve the 3D structure. Use SHELX software (e.g., SHELXL for refinement) for data processing. Ensure data quality with R-factors < 5% .
  • Mass Spectrometry : High-resolution MS (e.g., Orbitrap Fusion Lumos) to confirm molecular weight and fragmentation patterns .

Q. How can preliminary biological activity screening be designed to assess this compound’s potential?

  • Enzyme Inhibition Assays : Test against targets like Factor Xa or kinases using fluorogenic substrates (e.g., amidolytic assays with IC₅₀ determination) .
  • Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 1–100 µM .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute:
    • HOMO-LUMO gaps to predict charge-transfer interactions.
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Validation : Compare calculated IR/NMR spectra with experimental data to confirm accuracy .

Q. What strategies ensure robust crystallographic structure validation?

  • Data Collection : High-resolution (< 1.0 Å) X-ray data at low temperature (100 K) to reduce thermal motion artifacts .
  • Validation Tools : Use checkCIF/PLATON to flag outliers (e.g., ADP mismatches, missed symmetry). Address alerts via refinement in SHELXL .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder or rotational flexibility in the imidazole-propyl chain .

Q. How can molecular docking and SAR studies guide target identification?

  • Docking Workflow :
    • Prepare the compound’s 3D structure (Open Babel) and optimize protonation states (Epik).
    • Dock into target active sites (e.g., Factor Xa PDB: 2BOK) using AutoDock Vina.
    • Analyze binding poses for hydrogen bonds (e.g., imidazole N-H with Asp189) and π-π stacking (furan with Tyr99) .
  • SAR Insights :
    • Modify the tosyl group to alter steric bulk and enhance selectivity.
    • Replace the furan with thiophene to probe electronic effects on activity .

Q. What mechanistic studies are required to elucidate its mode of action in biological systems?

  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets.
  • Metabolic Stability : Assess hepatic clearance using liver microsomes (e.g., human CYP450 isoforms) .
  • In Silico ADMET : Predict pharmacokinetics with QikProp (e.g., logP < 3 for optimal bioavailability) .

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